![molecular formula C18H14FN5O B11421609 6-(3-fluorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11421609.png)
6-(3-fluorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with fluorophenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.
Substitution Reactions: The fluorophenyl and methylphenyl groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
6-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are targets for cancer therapy.
Biological Studies: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.
Chemical Biology: Utilized in the study of molecular interactions and binding affinities with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes like cyclin-dependent kinases by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyrimidine scaffold, known for its kinase inhibitory activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a triazole-thiadiazine scaffold, exhibiting diverse pharmacological activities.
Uniqueness
6-[(3-Fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C18H14FN5O |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H14FN5O/c1-12-5-7-15(8-6-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-3-2-4-14(19)9-13/h2-9,11H,10H2,1H3 |
InChI Key |
NLVQLRZHKMMOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2 |
Origin of Product |
United States |
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